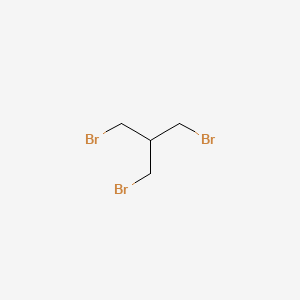
1,3-Dibromo-2-(bromomethyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1,3-dibromo-2-(bromomethyl)- is a brominated organic compound with the molecular formula C4H7Br3. It is also known as 1,3-dibromo-2-(bromomethyl)propane. This compound is characterized by the presence of three bromine atoms attached to a propane backbone, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propane, 1,3-dibromo-2-(bromomethyl)- can be synthesized through the bromination of propane derivatives. One common method involves the free radical addition of bromine to allyl bromide, resulting in the formation of 1,3-dibromo-2-(bromomethyl)propane . The reaction typically requires the presence of a radical initiator and is carried out under controlled conditions to ensure selective bromination.
Industrial Production Methods
In industrial settings, the production of propane, 1,3-dibromo-2-(bromomethyl)- often involves the use of brominated hydrochloric acid and propylene glycol. This method allows for large-scale production with high yields .
Análisis De Reacciones Químicas
Types of Reactions
Propane, 1,3-dibromo-2-(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or hydrocarbons.
Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH), typically in aqueous or alcoholic solutions.
Reduction: Catalysts such as nickel (Ni) or palladium (Pd) are often used in the presence of hydrogen gas (H2).
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Major Products
Substitution: Products include alcohols, ethers, and other substituted derivatives.
Reduction: Products include less brominated alkanes or alkenes.
Elimination: Products include alkenes such as propene.
Aplicaciones Científicas De Investigación
Propane, 1,3-dibromo-2-(bromomethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: The compound is used in the production of flame retardants and other brominated products.
Mecanismo De Acción
The mechanism of action of propane, 1,3-dibromo-2-(bromomethyl)- involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. This reactivity makes it a valuable intermediate in organic synthesis, enabling the formation of various derivatives and complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromo-2,2-bis(hydroxymethyl)propane:
1,3-Dibromo-2,2-dimethoxypropane: This compound has methoxy groups instead of bromomethyl groups.
Uniqueness
Propane, 1,3-dibromo-2-(bromomethyl)- is unique due to its three bromine atoms, which provide multiple sites for chemical reactions. This makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives and complex molecules.
Propiedades
Número CAS |
62127-48-4 |
|---|---|
Fórmula molecular |
C4H7Br3 |
Peso molecular |
294.81 g/mol |
Nombre IUPAC |
1,3-dibromo-2-(bromomethyl)propane |
InChI |
InChI=1S/C4H7Br3/c5-1-4(2-6)3-7/h4H,1-3H2 |
Clave InChI |
ZXSNXWBSEPRPEN-UHFFFAOYSA-N |
SMILES canónico |
C(C(CBr)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


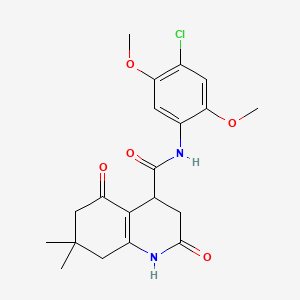
![Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate](/img/structure/B12115416.png)
![7-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12115422.png)
![1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea](/img/structure/B12115425.png)
![2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B12115429.png)

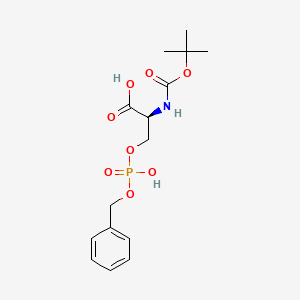
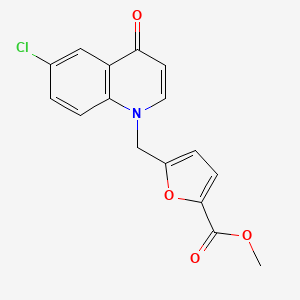
![(3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B12115460.png)
![Benzenamine, 2-[(3-methylphenoxy)methyl]-](/img/structure/B12115461.png)
![6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one](/img/structure/B12115474.png)
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-amine](/img/structure/B12115481.png)
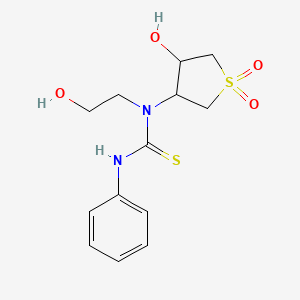
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12115500.png)
